molecular formula C23H31ClFN5O5S2 B14687590 2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid CAS No. 31368-52-2

2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid

Cat. No.: B14687590
CAS No.: 31368-52-2
M. Wt: 576.1 g/mol
InChI Key: MRPKDBGLSVAHRF-UHFFFAOYSA-N
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Description

2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride typically involves multiple steps. The triazine ring is often synthesized from cyanuric chloride through sequential nucleophilic substitution reactions. The phenyl group is introduced via a coupling reaction, and the sulfonyl fluoride group is added through sulfonation followed by fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH levels to ensure selective reactions .

Major Products

Major products formed from these reactions include various substituted triazines, phenyl derivatives, and sulfonic acid derivatives .

Scientific Research Applications

2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets. The triazine ring can bind to enzymes, inhibiting their activity. The sulfonyl fluoride group can react with nucleophilic sites on proteins, leading to enzyme inactivation. These interactions disrupt cellular processes, contributing to the compound’s biological effects .

Properties

CAS No.

31368-52-2

Molecular Formula

C23H31ClFN5O5S2

Molecular Weight

576.1 g/mol

IUPAC Name

2-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid

InChI

InChI=1S/C21H25ClFN5O2S.C2H6O3S/c1-21(2)27-19(24)26-20(25)28(21)16-12-11-14(17(22)13-16)7-3-4-8-15-9-5-6-10-18(15)31(23,29)30;1-2-6(3,4)5/h5-6,9-13H,3-4,7-8H2,1-2H3,(H4,24,25,26,27);2H2,1H3,(H,3,4,5)

InChI Key

MRPKDBGLSVAHRF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)CCCCC3=CC=CC=C3S(=O)(=O)F)Cl)N)N)C

Origin of Product

United States

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